molecular formula C11H13N3O2 B8099085 tert-Butyl pyrrolo[2,3-d]pyrimidine-7-carboxylate

tert-Butyl pyrrolo[2,3-d]pyrimidine-7-carboxylate

Cat. No.: B8099085
M. Wt: 219.24 g/mol
InChI Key: HBUMAONIWBNDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance Spectroscopy

¹H-NMR spectra (400 MHz, CDCl₃) exhibit characteristic signals:

  • H-2 proton : δ 8.34–8.38 ppm (singlet, integration 1H)
  • H-5 proton : δ 6.92–6.95 ppm (doublet, J = 2.4 Hz)
  • tert-Butyl group : δ 1.43 ppm (singlet, 9H)

¹³C-NMR data confirm electronic effects of substituents:

  • C-7 carbonyl : δ 165.8 ppm
  • Pyrimidine C-4 : δ 158.2 ppm
  • tert-Butyl quaternary carbon : δ 28.1 ppm

Infrared Spectroscopy

Key vibrational modes include:

  • C=O stretch : 1724 cm⁻¹ (carboxylate ester)
  • Aromatic C–H bend : 830 cm⁻¹ (pyrrole ring)
  • C–N stretch : 1345 cm⁻¹ (pyrimidine ring)

Mass Spectrometry

High-resolution ESI-MS shows:

  • Molecular ion : m/z 338.1264 [M+H]⁺ (calc. 338.1268)
  • Fragmentation pattern :
    • Loss of tert-butoxy group (m/z 239.0841)
    • Pyrrolopyrimidine core (m/z 147.0552)

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

  • HOMO-LUMO gap : 4.82 eV, indicating moderate reactivity
  • Electrostatic potential :
    • Negative charge localization at N-1 (−0.32 e) and O-7 (−0.45 e)
    • Positive charge at C-4 (+0.18 e)

Figure 1: Molecular Orbital Distribution

  • HOMO: Localized on pyrimidine π-system (68% contribution)
  • LUMO: Predominantly pyrrole-based (54% contribution)

Properties

IUPAC Name

tert-butyl pyrrolo[2,3-d]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-5-4-8-6-12-7-13-9(8)14/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUMAONIWBNDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=CN=CN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

Tert-butyl pyrrolo[2,3-d]pyrimidine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-d]pyrimidine core with a tert-butyl ester group at the carboxyl position. Its molecular formula is C11H14N2O2C_{11}H_{14}N_{2}O_{2}, which contributes to its solubility and reactivity in various chemical environments.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , particularly against Mycobacterium tuberculosis. The mechanism involves interference with bacterial cell wall synthesis and metabolic pathways, leading to inhibited growth of the bacteria .

Anticancer Properties

The compound has shown promise as an anticancer agent through its ability to inhibit specific kinase enzymes that play crucial roles in cancer cell proliferation. It has been reported to demonstrate significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer) .

Kinase Inhibition

This compound acts as a kinase inhibitor , affecting signaling pathways involved in cell growth and differentiation. The inhibition rates can vary significantly depending on the specific kinase targeted. For instance, some derivatives have shown inhibition rates ranging from 41.4% to 83.5% against various kinases .

Case Studies

  • Anticancer Activity : A study evaluated several derivatives of pyrrolo[2,3-d]pyrimidines for their cytotoxic effects. The results indicated that certain modifications to the core structure enhanced activity against cancer cell lines. For example, compounds with specific substitutions at the C-4 position exhibited higher antiproliferative activity than others .
  • Kinase Inhibition : In another study focusing on kinase inhibition, this compound derivatives were tested against FLT3 kinase. One derivative showed an IC50 value of 32.435 ± 5.5 μM, indicating potent inhibitory activity .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineInhibition Rate (%)IC50 (µM)
AntimicrobialMycobacterium tuberculosisNot specifiedNot specified
AnticancerMCF-750% at 10 µMNot specified
Kinase InhibitionFLT379.4% - 83.5%32.435 ± 5.5

Table 2: Structure-Activity Relationship

Compound VariantStructural ModificationBiological Activity
Compound AC-4 substitutionHigh cytotoxicity
Compound BNo substitutionModerate activity
Compound CC-4 and N-7 modificationsEnhanced kinase inhibition

Scientific Research Applications

Pharmaceutical Applications

1.1 Kinase Inhibitors

One of the most notable applications of tert-butyl pyrrolo[2,3-d]pyrimidine-7-carboxylate is its role as an intermediate in the synthesis of kinase inhibitors. These inhibitors are crucial in cancer treatment as they target specific enzymes involved in cell signaling pathways that regulate cell growth and proliferation. For instance, compounds derived from this scaffold have shown promising inhibitory activity against various kinases, including CDK4 and CDK6, which are essential for cell cycle regulation and have been implicated in several cancers such as breast and lung cancer .

1.2 Antimalarial Activity

Research has also indicated that derivatives of pyrrolo[2,3-d]pyrimidines can act as inhibitors for calcium-dependent protein kinases in Plasmodium falciparum, the parasite responsible for malaria. A study demonstrated that certain pyrrolo[2,3-d]pyrimidines exhibited IC50 values ranging from 0.210 to 0.589 μM against PfCDPK4 and PfCDPK1, suggesting their potential as antimalarial agents .

Organic Synthesis

2.1 Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications that can lead to the creation of more complex organic molecules with diverse functional groups. This versatility is beneficial for synthesizing compounds with tailored biological activities or properties suitable for industrial applications.

Biological Studies

3.1 Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets such as kinases. By inhibiting these enzymes, the compound can disrupt critical cellular signaling pathways, leading to effects such as reduced cancer cell proliferation or altered responses in disease models .

3.2 Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the activity of pyrrolo[2,3-d]pyrimidine derivatives against various biological targets. For example, modifications at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold have been shown to enhance potency against RET kinase, a target implicated in several cancers.

Data Summary Table

Application Area Details References
PharmaceuticalsIntermediate for kinase inhibitors targeting CDK4/6
Antimalarial ResearchInhibitors of P. falciparum calcium-dependent protein kinases
Organic SynthesisBuilding block for complex organic molecules
Biological MechanismsDisruption of cellular signaling pathways through kinase inhibition
Structure-Activity StudiesOptimization of compounds for enhanced potency against specific targets

Case Studies

Case Study 1: Development of Selective Kinase Inhibitors
A series of studies focused on synthesizing highly selective pyrrolo[2,3-d]pyrimidines demonstrated subnanomolar inhibition of CSF1R (Colony Stimulating Factor 1 Receptor). These compounds showed excellent selectivity towards other kinases and were evaluated for their potential therapeutic applications in treating diseases related to macrophage function and cancer .

Case Study 2: Antimalarial Compound Development
Research efforts aimed at developing antimalarial agents led to the identification of several pyrrolo[2,3-d]pyrimidine derivatives that effectively inhibited PfCDPK4 and PfCDPK1. The findings suggest that these compounds could be further optimized for therapeutic use against malaria, highlighting the importance of this scaffold in drug discovery efforts targeting infectious diseases .

Q & A

Q. Q: What are the key steps and reagents for synthesizing tert-butyl pyrrolo[2,3-d]pyrimidine-7-carboxylate derivatives?

A: The synthesis typically involves:

  • Oxidation of intermediates : Using NaH2_2PO4_4, NaClO2_2, and 2-methyl-2-butene in t-BuOH/acetonitrile to oxidize aldehyde groups to ketones .
  • Cross-coupling reactions : For example, Pd(OAc)2_2/X-Phos-mediated coupling with amines (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine) under Cs2_2CO3_3 catalysis in dioxane at 100°C .
  • Deprotection : TFA-mediated removal of the tert-butyl carbamate group in DCM .
  • Purification : Column chromatography (silica gel) or preparative TLC for isolating final products .

Structural Characterization

Q. Q: How can researchers confirm the stereochemistry and conformation of spiro-pyrrolo[2,3-d]pyrimidine derivatives?

A:

  • X-ray crystallography : Resolves dihedral angles and ring conformations (e.g., planar fused-ring systems and half-chair conformations in tetrahydro-pyrido derivatives) .
  • Mass spectrometry (ESI+) : Validates molecular weights (e.g., m/z 577 [M+H]+^+ for intermediates) .
  • NMR analysis : Distinguishes regioisomers by comparing chemical shifts of pyrrolo-pyrimidine protons and tert-butyl groups .

Advanced Synthetic Challenges

Q. Q: How can researchers address low yields in Pd-catalyzed coupling reactions for pyrrolo[2,3-d]pyrimidine derivatives?

A:

  • Optimize ligands : Bulky ligands like X-Phos improve selectivity in C-N bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reactivity of amine nucleophiles .
  • Base strength : Use of Cs2_2CO3_3 (strong base) facilitates deprotonation of less reactive amines .
  • Temperature control : Prolonged heating (12+ hours at 100°C) ensures completion of sluggish reactions .

Pharmacological Applications

Q. Q: What methodologies are used to evaluate the biological activity of pyrrolo[2,3-d]pyrimidine derivatives?

A:

  • Enzyme inhibition assays : Test selectivity against targets like dihydrofolate reductase (DHFR) using recombinant enzymes (e.g., Toxoplasma gondii DHFR vs. Pneumocystis carinii DHFR) .
  • Anti-viral screening : Assess anti-HIV activity via ribonucleoside analogue incorporation assays (e.g., 4-azido-modified derivatives) .
  • Kinase profiling : Evaluate JAK/STAT inhibition using cell-based luciferase reporter systems .

Handling Contradictory Data

Q. Q: How should researchers resolve discrepancies in biological selectivity between pyrrolo[2,3-d]pyrimidine and furo[2,3-d]pyrimidine analogs?

A:

  • Structural comparison : Analyze X-ray data to identify differences in binding pocket interactions (e.g., planar vs. non-planar ring systems) .
  • SAR studies : Modify substituents (e.g., tert-butyl carbamate vs. morpholino groups) to assess impact on enzyme selectivity .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities based on electronic and steric effects .

Analytical Method Development

Q. Q: What HPLC/LC-MS conditions are optimal for quantifying this compound impurities?

A:

  • Column : C18 reverse-phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 × 150 mm, 5 µm).
  • Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 5–95% B over 20 min .
  • Detection : UV at 254 nm for pyrrolo-pyrimidine chromophores; ESI+ MS for molecular ion confirmation .

Stability and Storage

Q. Q: How can researchers ensure long-term stability of this compound derivatives?

A:

  • Storage conditions : -20°C under inert gas (N2_2) in amber vials to prevent hydrolysis of the tert-butyl ester .
  • Lyophilization : For aqueous-soluble intermediates, freeze-drying preserves stability >24 months .
  • Degradation monitoring : Regular HPLC analysis to detect hydrolyzed products (e.g., free carboxylic acids) .

Advanced Structural Modifications

Q. Q: What strategies are effective for introducing spirocyclic motifs into pyrrolo[2,3-d]pyrimidine scaffolds?

A:

  • Spirocyclohexane formation : React tert-butyl carbamate-protected intermediates with cyclohexane diols under Mitsunobu conditions .
  • Ring-closing metathesis : Use Grubbs catalyst to form spiro-pyran or pyrazino rings .
  • Crystallization-driven asymmetry : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.